4-(diethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
CAS No.: 476317-30-3
Cat. No.: VC5014574
Molecular Formula: C19H20N4O3S2
Molecular Weight: 416.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476317-30-3 |
|---|---|
| Molecular Formula | C19H20N4O3S2 |
| Molecular Weight | 416.51 |
| IUPAC Name | 4-(diethylsulfamoyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C19H20N4O3S2/c1-3-23(4-2)28(25,26)15-10-8-14(9-11-15)18(24)22-19-21-17(13-27-19)16-7-5-6-12-20-16/h5-13H,3-4H2,1-2H3,(H,21,22,24) |
| Standard InChI Key | JFRQJMRMUBAEMN-UHFFFAOYSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Introduction
The compound 4-(diethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule that combines several functional groups, including a benzamide core, a diethylsulfamoyl group, and a pyridinyl-thiazolyl moiety. This compound is not directly listed in the provided search results, but its structure and properties can be inferred from related compounds.
Molecular Formula and Weight
Given the structure, the molecular formula would be C20H22N4O3S2, and the molecular weight can be estimated based on the atomic masses of its constituent elements.
Synthesis and Preparation
The synthesis of 4-(diethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide would typically involve multiple steps, including the preparation of the thiazole ring, the introduction of the pyridinyl group, and the attachment of the diethylsulfamoyl and benzamide moieties. Common methods might include condensation reactions and nucleophilic substitutions.
Biological Activity and Applications
While specific biological activity data for this compound are not available, compounds with similar structures have been explored for their potential in pharmaceutical applications, such as enzyme inhibition or receptor modulation. The presence of a pyridinyl-thiazolyl moiety suggests potential interactions with biological targets.
Spectroscopic Analysis
Spectroscopic methods like NMR and mass spectrometry would be used to confirm the structure and purity of 4-(diethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide.
Spectral Information
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1H NMR: Would show signals corresponding to the aromatic protons of the benzamide and pyridinyl rings, as well as the aliphatic protons of the diethylsulfamoyl group.
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13C NMR: Would provide information on the carbon skeleton, including the carbonyl carbon of the benzamide and the thiazole ring.
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Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns indicative of the compound's structure.
Comparison with Related Compounds
| Compound | Molecular Weight | Structure Features |
|---|---|---|
| 4-(diethylsulfamoyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide | 425.5 g/mol | Diethylsulfamoyl, difluorobenzothiazolyl |
| 4-(diethylamino)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | 352.5 g/mol | Diethylamino, pyridinyl-thiazolyl |
| N-(4-(pyridin-4-yl)thiazol-2-yl)pyridin-2-amine | 254.31 g/mol | Pyridinyl-thiazolyl, pyridinylamine |
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